Cas no 2377031-70-2 (2-Tert-butyl-4,6-diiodopyrimidine)

2-Tert-butyl-4,6-diiodopyrimidine is a halogenated pyrimidine derivative characterized by its tert-butyl substituent at the 2-position and iodine atoms at the 4- and 6-positions. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura or Sonogashira couplings, where its diiodo functionality enables selective functionalization. The tert-butyl group enhances steric hindrance, improving regioselectivity in subsequent reactions. Its high purity and stability make it suitable for pharmaceutical and agrochemical research, where precise structural modifications are required. The compound is typically handled under inert conditions due to its sensitivity to light and moisture.
2-Tert-butyl-4,6-diiodopyrimidine structure
2377031-70-2 structure
Product Name:2-Tert-butyl-4,6-diiodopyrimidine
CAS No:2377031-70-2
MF:C8H10I2N2
MW:387.987346172333
CID:6293025
PubChem ID:145913721
Update Time:2025-05-21

2-Tert-butyl-4,6-diiodopyrimidine Chemical and Physical Properties

Names and Identifiers

    • 2377031-70-2
    • 2-Tert-butyl-4,6-diiodopyrimidine
    • EN300-7456568
    • Inchi: 1S/C8H10I2N2/c1-8(2,3)7-11-5(9)4-6(10)12-7/h4H,1-3H3
    • InChI Key: VLECSBMYKMMLTD-UHFFFAOYSA-N
    • SMILES: IC1=CC(=NC(C(C)(C)C)=N1)I

Computed Properties

  • Exact Mass: 387.89334g/mol
  • Monoisotopic Mass: 387.89334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 146
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 25.8Ų

2-Tert-butyl-4,6-diiodopyrimidine Pricemore >>

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Additional information on 2-Tert-butyl-4,6-diiodopyrimidine

2-Tert-butyl-4,6-diiodopyrimidine: A Comprehensive Overview

The compound 2-Tert-butyl-4,6-diiodopyrimidine, also known by its CAS number NO2377031-70-2, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of pyrimidine derivatives, which are widely studied for their potential applications in drug design and development. The structure of this molecule features a pyrimidine ring with substituents at positions 2, 4, and 6. Specifically, the 2-position is substituted with a tert-butyl group, while the 4 and 6 positions are each substituted with an iodine atom. This unique substitution pattern contributes to its distinctive chemical properties and biological activity.

Recent studies have highlighted the importance of pyrimidine derivatives in various therapeutic areas, including oncology, virology, and inflammation. The presence of iodine atoms at the 4 and 6 positions in 2-Tert-butyl-4,6-diiodopyrimidine makes it particularly interesting for researchers exploring the role of halogenated heterocycles in medicinal chemistry. Iodine substitution is known to enhance the electronic properties of aromatic rings, potentially improving the molecule's ability to interact with biological targets such as enzymes or receptors.

The tert-butyl group at position 2 introduces steric bulk into the molecule, which can influence its conformational flexibility and solubility properties. This substituent is often used in drug design to optimize pharmacokinetic profiles, such as absorption and bioavailability. Recent advancements in computational chemistry have allowed researchers to model the effects of such substituents on molecular dynamics, providing deeper insights into how structural modifications can be leveraged to enhance therapeutic efficacy.

In terms of synthesis, 2-Tert-butyl-4,6-diiodopyrimidine can be prepared through various routes, including nucleophilic aromatic substitution and coupling reactions. These methods have been refined in recent years to improve yield and purity, making this compound more accessible for research purposes. The use of microwave-assisted synthesis has also been reported for certain pyrimidine derivatives, offering a faster and more efficient alternative to traditional synthetic techniques.

Biological evaluations of this compound have revealed promising results in preclinical models. For instance, studies have demonstrated that 2-Tert-butyl-4,6-diiodopyrimidine exhibits potent inhibitory activity against certain kinases involved in cancer cell proliferation. This finding aligns with broader trends in oncology research focusing on kinase inhibitors as targeted therapies. Additionally, the compound has shown potential anti-inflammatory properties in vitro, suggesting its utility in treating inflammatory diseases.

The integration of advanced analytical techniques has further enhanced our understanding of this compound's properties. Techniques such as X-ray crystallography have provided high-resolution structural data, while mass spectrometry has enabled precise characterization of its molecular composition. These tools are essential for confirming the identity and purity of synthesized compounds before they proceed to biological testing.

In conclusion, 2-Tert-butyl-4,6-diiodopyrimidine represents a valuable addition to the arsenal of pyrimidine derivatives being explored for therapeutic applications. Its unique structure and promising biological activity make it a subject of continued interest among researchers in academia and industry alike. As ongoing studies uncover new insights into its mechanism of action and potential uses, this compound is poised to play an increasingly important role in drug discovery efforts.

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